Methyl 4-oxo-5-(phenylselanyl)pentanoate

Description

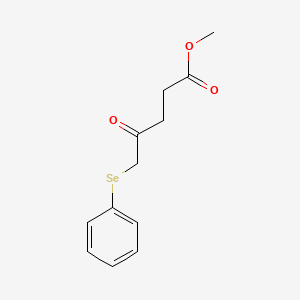

Methyl 4-oxo-5-(phenylselanyl)pentanoate is an organoselenium compound characterized by a pentanoate backbone with a ketone group at the 4-position and a phenylselanyl (-SePh) substituent at the 5-position. The compound’s CAS number, 84574-21-0, and molecular formula (C₁₄H₁₆O₅Se) confirm its structural identity .

Properties

CAS No. |

109574-18-7 |

|---|---|

Molecular Formula |

C12H14O3Se |

Molecular Weight |

285.21 g/mol |

IUPAC Name |

methyl 4-oxo-5-phenylselanylpentanoate |

InChI |

InChI=1S/C12H14O3Se/c1-15-12(14)8-7-10(13)9-16-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |

InChI Key |

KUBPBSSEVCLZKF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(=O)C[Se]C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-5-(phenylselanyl)pentanoate typically involves the reaction of 4-oxo-pentanoic acid with phenylselanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-5-(phenylselanyl)pentanoate undergoes various chemical reactions, including:

Oxidation: The phenylselanyl group can be oxidized to form selenoxide intermediates.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The phenylselanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Selenoxide derivatives.

Reduction: Methyl 4-hydroxy-5-(phenylselanyl)pentanoate.

Substitution: Compounds where the phenylselanyl group is replaced by the nucleophile.

Scientific Research Applications

Methyl 4-oxo-5-(phenylselanyl)pentanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antioxidant and enzyme inhibition properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-5-(phenylselanyl)pentanoate involves its interaction with molecular targets through its functional groups. The phenylselanyl group can participate in redox reactions, while the keto group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-acetoxy-4-oxo-5-(phenylselanyl)pentanoate

Structural Similarity: This compound (CAS 84574-21-0) shares the 4-oxo-5-(phenylselanyl)pentanoate core but includes an acetoxy (-OAc) group at the 5-position. Key Differences:

- Applications: The acetoxy derivative may serve as a protected intermediate in multi-step syntheses, whereas the parent compound is more reactive in selenium-mediated transformations .

Methyl 5-oxo-5-(2-thienyl)pentanoate

Structural Similarity : This compound (CAS 847416-99-3) replaces the phenylselanyl group with a 2-thienyl substituent.

Key Differences :

- Reactivity : Thienyl derivatives are less prone to oxidative degradation compared to selenium-containing analogs but may exhibit lower efficiency in radical-mediated processes .

Methyl δ-Oxo Pentanoate Derivatives with N-Acyl Hydrazones

Structural Similarity: Compounds like 7a-e and 8a-e in feature a δ-oxo pentanoate backbone modified with N-acyl hydrazones. Key Differences:

- Functional Groups: The hydrazone moiety enables chelation with metal ions, making these compounds suitable for biological applications (e.g., anticancer agents). In contrast, the phenylselanyl group in Methyl 4-oxo-5-(phenylselanyl)pentanoate enhances its utility in organocatalysis or as a selenoxide precursor .

Reactivity and Stability Comparisons

Thermal Decomposition and Combustion

- Methyl Pentanoate Esters: shows that methyl pentanoate is more reactive than methyl butanoate and methyl propanoate in autoignition studies due to its longer carbon chain. This compound, however, may exhibit altered decomposition pathways due to the phenylselanyl group’s radical-stabilizing effects.

- Radical Pathways: The selenium atom in the target compound likely facilitates resonance-stabilized radical intermediates during combustion, a feature absent in simpler esters like methyl pentanoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.